(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide is a complex organic compound characterized by its cyano, methoxyphenyl, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole ring. One common method is the condensation of 1,2-diamines with aldehydes or ketones to form imidazoles. The cyano group can be introduced through cyanoethylation, while the methoxyphenyl group can be attached via electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to a carboxylic acid.
Reduction: : The cyano group can be reduced to an amine.
Substitution: : The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: : Using nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: : Cyano to carboxylic acid conversion.
Reduction: : Cyano to amine conversion.
Substitution: : Various substituted imidazoles.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interaction with biological targets.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a therapeutic agent, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
Imidazole derivatives: : These compounds share the imidazole ring but may have different substituents.
Cyano-containing compounds: : These compounds contain the cyano group but differ in their overall structure.
The uniqueness of this compound lies in its specific combination of cyano, methoxyphenyl, and imidazolyl groups, which may confer unique properties and applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-18-9-5-8-16(11-18)24-20(25)15(12-21)10-17-13-22-19(23-17)14-6-3-2-4-7-14/h2-11,13H,1H3,(H,22,23)(H,24,25)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWURQXXNMNJIS-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CN=C(N2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CN=C(N2)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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